molecular formula C34H40Cl2N4O6 B191386 Hematoporphyrin dihydrochloride CAS No. 17696-69-4

Hematoporphyrin dihydrochloride

Cat. No.: B191386
CAS No.: 17696-69-4
M. Wt: 671.6 g/mol
InChI Key: VNVGOODAFSODLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hematoporphyrin IX dihydrochloride is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated to form alcohols. It is a deeply colored solid, typically encountered as a solution. This compound is widely known for its use as a photosensitizer in photodynamic therapy, a treatment method that uses light to activate the compound to destroy cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hematoporphyrin IX dihydrochloride is synthesized from hemin. The process involves the hydration of the two vinyl groups in protoporphyrin IX to form alcohols. This is typically achieved by treating hematoporphyrin dihydrochloride with a mixture of sulphuric acid and acetic acid .

Industrial Production Methods: In industrial settings, the production of hematoporphyrin IX dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified using techniques such as high-pressure liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Hematoporphyrin IX dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can convert hematoporphyrin IX dihydrochloride to its reduced forms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hematoporphyrin derivatives with different oxidation states .

Scientific Research Applications

Photodynamic Therapy

Overview of Photodynamic Therapy
Photodynamic therapy involves the administration of a photosensitizing agent followed by exposure to specific wavelengths of light. Upon activation, the agent generates reactive oxygen species that can lead to cell death. Hematoporphyrin dihydrochloride has been pivotal in treating various malignancies, particularly cancers.

Clinical Applications

  • Cancer Treatment : this compound has been used in PDT for conditions such as:
    • Extrahepatic Cholangiocarcinoma : Recent studies indicate that combining PDT with stent placement is effective for this type of cancer .
    • Bladder Cancer : PDT has been explored as a preventive measure against recurrence when combined with intravesical therapies .
    • Prostate Cancer : Investigations into the efficacy of PDT for prostate cancer have shown promising results .

Case Studies

  • A study involving 23 patients with manic-depressive reactions reported that 17 patients experienced varying degrees of improvement following treatment with this compound .

Biochemical Interactions

Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of singlet oxygen upon light activation, leading to oxidative stress within targeted cells. This process is crucial for its application in PDT and other therapeutic settings.

Research Findings

  • A study demonstrated that hematoporphyrin significantly affects detoxification enzymes in insects, indicating its potential use as an insecticide . The compound was shown to disrupt acetylcholine esterase activity, leading to increased mortality rates in treated larvae and adults of certain fly species.

Agricultural Applications

Insecticidal Properties
this compound has been investigated for its potential as an eco-friendly pesticide. Its ability to absorb sunlight and induce phototoxicity makes it a candidate for controlling pest populations without harmful chemical residues.

Concentration (ppm) Mortality Rate (%) after Sunlight Exposure (2 hours)
5×1065\times 10^{-6}0
5×1055\times 10^{-5}3.31
5×1045\times 10^{-4}66.56
5×1035\times 10^{-3}96.39
5×1025\times 10^{-2}100

This table summarizes the effectiveness of various concentrations of this compound on mortality rates among third instar larvae exposed to sunlight .

Emerging Research

Recent studies have also explored the combination of this compound with other therapeutic modalities, such as ultrasound. For instance, one study investigated sonodynamic therapy mediated by hematoporphyrin monomethyl ether, demonstrating significant efficacy against periodontal disease in animal models .

Mechanism of Action

The mechanism of action of hematoporphyrin IX dihydrochloride in photodynamic therapy involves several steps:

    Absorption: The compound is absorbed by cancer cells.

    Activation: Upon exposure to light, the compound is activated and generates singlet molecular oxygen.

    Destruction: The singlet oxygen reacts with cellular components, leading to the destruction of cancer cells.

The molecular targets include cellular membranes and other critical cellular structures. The pathways involved are primarily related to oxidative stress and apoptosis .

Comparison with Similar Compounds

    Protoporphyrin IX: The parent compound from which hematoporphyrin IX dihydrochloride is derived.

    Hematoporphyrin Derivative: A mixture of porphyrins used in photodynamic therapy.

    Uroporphyrin I: Another porphyrin compound with similar properties.

Uniqueness: Hematoporphyrin IX dihydrochloride is unique due to its specific hydration of vinyl groups, which enhances its photosensitizing properties. This makes it particularly effective in photodynamic therapy compared to other similar compounds .

Biological Activity

Hematoporphyrin dihydrochloride (HpD) is a synthetic derivative of porphyrin that has garnered significant attention for its biological activities, particularly in the fields of photodynamic therapy (PDT) and as a photosensitizer. This article explores the various biological effects of HpD, including its mechanisms of action, therapeutic applications, and its impact on cellular processes.

  • Chemical Formula : C34H38N4O6·2HCl
  • Molecular Weight : 671.611 g/mol
  • CAS Number : 17696-69-4

HpD functions primarily as a photosensitizer, which means it can absorb light and transfer energy to surrounding molecular oxygen, leading to the production of reactive oxygen species (ROS). These ROS are cytotoxic and can induce cell death through various mechanisms, including apoptosis and necrosis.

Key Findings on Mechanism

  • Production of Singlet Oxygen : Studies have shown that HpD generates singlet oxygen when activated by light, which is responsible for its cytotoxic effects on cancer cells and microorganisms .
  • Oxidative Stress Induction : HpD treatment has been associated with increased oxidative stress in cells, leading to damage in cellular components such as lipids, proteins, and DNA .

Anticancer Effects

HpD has been extensively researched for its potential in cancer therapy. The compound has been used in combination with other drugs such as doxorubicin to enhance therapeutic efficacy against liver cancer. In one study, HpD-modified nanoparticles demonstrated improved tumor targeting and reduced side effects compared to conventional therapies .

Photosensitizing Effects on Microorganisms

Research indicates that HpD is effective against various microbial strains, including Staphylococcus aureus. The compound's ability to generate ROS upon light activation leads to significant reductions in microbial viability .

Case Studies

  • Photodynamic Therapy for Liver Cancer :
    • Study Design : Utilized HpD-loaded nanoparticles in a murine model.
    • Results : Enhanced apoptosis in HepG2 cells and reduced tumor size compared to controls.
    • : Demonstrated the potential of HpD in PDT applications for hepatocellular carcinoma .
  • Insecticidal Activity :
    • Target Species : Flesh fly (Parasarcophaga argyrostoma).
    • Findings : Significant mortality rates were observed with varying concentrations of HpD when exposed to light. The compound also reduced the activity of key enzymes involved in detoxification and antioxidant defense systems .
    • Data Summary :
Treatment DurationLC50 (3rd Instar)LC50 (Adult Male)LC50 (Adult Female)
0.5 h3.2 x 10^-21.3 x 10^-51.7 x 10^-4
1 h2.58 x 10^-31.09 x 10^-56.85 x 10^-5
1.5 h1.06 x 10^-41.005 x 10^-61.65 x 10^-5
2 h2.02 x 10^-53.82 x 10^-74.6 x 10^-7

Safety Profile and Toxicity

While HpD is considered relatively safe for therapeutic applications, it can cause irritation upon contact with skin or eyes and may lead to respiratory tract irritation if inhaled . Long-term toxicity studies are necessary to fully understand its safety profile.

Q & A

Basic Questions

Q. What are the critical storage and handling protocols for hematoporphyrin dihydrochloride to ensure stability in experimental settings?

this compound should be stored at -20°C in its lyophilized form to prevent degradation. Upon reconstitution in solvents like DMSO, the solution should be aliquoted and stored at -20°C, with use within one month to avoid precipitation or photochemical degradation. Purity (≥92.30%) should be verified via HPLC prior to use, as impurities may interfere with heme-binding assays .

Q. How can researchers verify the purity of this compound for reproducible experimental outcomes?

High-Performance Liquid Chromatography (HPLC) is the standard method. Use a C18 column with a mobile phase gradient of acetonitrile and 0.1% trifluoroacetic acid, monitoring absorbance at 400 nm. Compare retention times and peak areas against certified reference materials to quantify impurities such as unreacted porphyrin precursors or degradation byproducts .

Q. What are the primary research applications of this compound in basic biochemical studies?

Its primary use is as a substrate in affinity chromatography for isolating heme-binding proteins (e.g., hemopexin, cytochromes). Prepare a column with hematoporphyrin conjugated to agarose beads, equilibrate with a neutral buffer (e.g., PBS, pH 7.4), and elute bound proteins using a gradient of imidazole or competitive ligands like hemin .

Advanced Research Questions

Q. How can this compound be optimized as a photosensitizer in photodynamic therapy (PDT) studies?

Experimental design should include:

  • Light parameters : Use a 630 nm laser at 50–100 mW/cm² for activation, ensuring a fluence of 10–100 J/cm².
  • Concentration range : 5–50 µM in cell culture media, with pre-incubation for 4–24 hours to allow cellular uptake.
  • Controls : Include dark controls (no light exposure) and scavengers (e.g., histidine for singlet oxygen quenching) to validate mechanism .

Q. What methodological considerations address contradictions in reported efficacy of this compound across studies?

Discrepancies may arise from:

  • Purity variations : Batch-to-batch differences (e.g., 92.30% vs. higher grades) affect binding affinity and photosensitization. Always report purity data.
  • Solvent compatibility : DMSO may alter protein conformation in affinity assays; use freshly prepared aqueous buffers where possible.
  • Light source calibration : In PDT, inconsistent wavelength or fluence between studies can lead to variable ROS generation .

Q. How should researchers design experiments to analyze this compound’s interaction with cellular membranes?

Use fluorescence quenching assays with membrane-specific probes (e.g., Laurdan for lipid packing). Incubate cells with 10–20 µM hematoporphyrin, excite at 405 nm, and monitor emission shifts (600–700 nm). Correlate with membrane permeability assays (e.g., propidium iodide uptake) to assess porphyrin-induced membrane disruption .

Q. What advanced analytical techniques are recommended for characterizing this compound in complex biological matrices?

  • Mass spectrometry (LC-MS/MS) : Quantify hematoporphyrin in plasma or tissue homogenates using a triple quadrupole MS with electrospray ionization (ESI+).
  • Circular dichroism (CD) : Analyze conformational changes in heme-binding proteins upon interaction with hematoporphyrin in buffered solutions (pH 7.4) .

Q. Data Analysis and Reproducibility

Q. How can researchers mitigate batch-to-batch variability in this compound for longitudinal studies?

  • Standardized sourcing : Use batches from vendors providing Certificate of Analysis (CoA) with HPLC/LC-MS purity data.
  • Internal controls : Include a reference sample (e.g., from a master stock) in each experiment to normalize results .

Q. What statistical approaches are suitable for analyzing dose-response data in hematoporphyrin-based phototoxicity assays?

Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report light dose (J/cm²) and drug concentration (µM) as independent variables .

Properties

CAS No.

17696-69-4

Molecular Formula

C34H40Cl2N4O6

Molecular Weight

671.6 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

InChI

InChI=1S/C34H38N4O6.2ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,36,38-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);2*1H

InChI Key

VNVGOODAFSODLR-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl.Cl

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4C)C(C)O)C(=C3CCC(=O)O)C)CCC(=O)O.Cl.Cl

Key on ui other cas no.

17696-69-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hematoporphyrin dihydrochloride
Hematoporphyrin dihydrochloride
Hematoporphyrin dihydrochloride
Hematoporphyrin dihydrochloride
Hematoporphyrin dihydrochloride
Hematoporphyrin dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.